Terestigmine

Overview

Description

Terestigmine is a cholinesterase inhibitor, a class of compounds that prevent the breakdown of acetylcholine, thereby increasing its levels and activity in the nervous system. This compound is structurally related to neostigmine and is used in various medical and scientific applications due to its ability to enhance cholinergic transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terestigmine involves multiple steps, starting from the appropriate indole derivatives. The key steps include:

Formation of the oxazinoindole core: This is achieved through a cyclization reaction involving the appropriate precursors under controlled conditions.

Introduction of the heptylcarbamate group: This step involves the reaction of the oxazinoindole intermediate with heptyl isocyanate under anhydrous conditions to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Batch processing: Using large reactors to carry out the cyclization and carbamate formation reactions.

Purification: Employing techniques such as crystallization and chromatography to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidized derivatives: Various oxidized forms depending on the oxidizing agent used.

Reduced analogs: Products with reduced functional groups.

Substituted compounds: Molecules with different functional groups replacing the original ones.

Scientific Research Applications

Terestigmine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study cholinesterase inhibition and related biochemical pathways.

Biology: Employed in studies involving neurotransmission and nervous system function.

Medicine: Investigated for its potential therapeutic effects in conditions like myasthenia gravis and other neuromuscular disorders.

Mechanism of Action

Terestigmine exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is similar to that of other cholinesterase inhibitors but may involve unique interactions with the enzyme’s active site .

Comparison with Similar Compounds

- Neostigmine

- Pyridostigmine

- Physostigmine

Comparison:

- Neostigmine : Similar mechanism of action but differs in its pharmacokinetic properties and clinical applications.

- Pyridostigmine : Longer duration of action compared to terestigmine, making it suitable for chronic conditions.

- Physostigmine : Can cross the blood-brain barrier, unlike this compound, which is more peripheral in its action .

This compound stands out due to its specific structural features and its balance between efficacy and safety in cholinesterase inhibition.

Biological Activity

Terestigmine, a compound related to the class of carbamate derivatives, has garnered interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.

This compound is primarily recognized as an acetylcholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, this compound increases the availability of acetylcholine in the synaptic cleft, which is crucial for neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease. The compound also exhibits additional pharmacological properties that may contribute to its therapeutic effects.

Pharmacological Profile

-

Acetylcholinesterase Inhibition :

- This compound has been shown to effectively inhibit acetylcholinesterase activity in vitro and in vivo, leading to enhanced cholinergic transmission. Studies indicate that it has a higher selectivity for brain acetylcholinesterase compared to peripheral forms, which may reduce side effects associated with systemic cholinergic stimulation.

-

Neuroprotective Effects :

- Research indicates that this compound may possess neuroprotective properties by reducing oxidative stress and preventing neuronal apoptosis. In animal models, it has been shown to mitigate cognitive decline and improve memory performance.

-

Anti-inflammatory Properties :

- This compound has demonstrated anti-inflammatory effects, which could be beneficial in neurodegenerative conditions where inflammation plays a significant role. It appears to modulate pro-inflammatory cytokines and reduce microglial activation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cognitive Function : A clinical trial investigated the effects of this compound on patients with mild to moderate Alzheimer's disease. Results indicated significant improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo controls.

- Neuroprotective Mechanisms : In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that this compound treatment significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent.

- Longitudinal Studies : Long-term studies on animal models have shown that chronic administration of this compound leads to sustained improvements in learning and memory tasks, alongside reduced levels of amyloid-beta plaques.

Data Table: Summary of Biological Activities

Properties

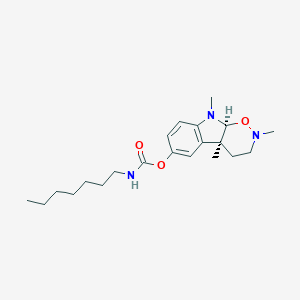

IUPAC Name |

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-heptylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O3/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)27-19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVACNVFXZVAEU-FPOVZHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN(O3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN(O3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163769 | |

| Record name | Terestigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147650-57-5 | |

| Record name | Terestigmine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147650575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terestigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERESTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EG92T3EQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.